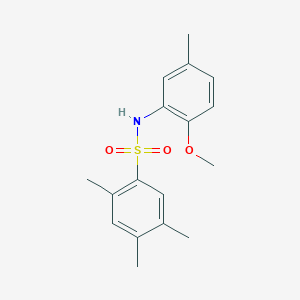
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide, also known as MTS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents. MTS has been found to exhibit various biochemical and physiological effects, making it a valuable tool in research.
作用机制
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide modifies cysteine residues in proteins through a nucleophilic substitution reaction. The sulfonamide group of N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide reacts with the thiol group of cysteine residues, forming a covalent bond. This modification can lead to changes in protein structure and function, allowing researchers to study the role of cysteine residues in various biological processes.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of ion channels, enzymes, and receptors. N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide has also been found to induce apoptosis in cancer cells and to protect neurons from oxidative stress. Additionally, N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
One of the main advantages of using N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide in lab experiments is its selectivity for cysteine residues in proteins. This allows researchers to selectively modify cysteine residues and study their role in protein function. N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide is also relatively easy to synthesize and purify, making it a cost-effective tool for research.
However, one limitation of using N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide is its reactivity with other nucleophiles such as histidine and lysine residues in proteins. This can lead to non-specific modifications and interfere with the interpretation of results. Additionally, the modification of cysteine residues can have complex effects on protein structure and function, making it challenging to interpret the results of experiments.
未来方向
There are several future directions for research involving N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide derivatives with improved selectivity and reactivity towards cysteine residues. Another area of research is the use of N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide to study the redox state of proteins in vivo. Additionally, N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide could be used to study the role of cysteine residues in disease states such as cancer and neurodegenerative diseases.
合成方法
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide can be synthesized by reacting 4-methoxyaniline with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization.
科学研究应用
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been extensively used in scientific research as a chemical probe to study the function of cysteine residues in proteins. It is a thiol-reactive compound that can selectively modify cysteine residues in proteins, allowing researchers to study the role of cysteine residues in protein structure and function. N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide has also been used to study the redox state of proteins, as it can react with both reduced and oxidized cysteine residues.
属性
分子式 |
C16H19NO3S |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-11-9-13(3)16(10-12(11)2)21(18,19)17-14-5-7-15(20-4)8-6-14/h5-10,17H,1-4H3 |
InChI 键 |
VNESMLKYDXEDTG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)OC)C |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B281178.png)
![1-Acetyl-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281179.png)
![5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B281184.png)

![4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine](/img/structure/B281189.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]piperidine](/img/structure/B281190.png)
![Isopentyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281192.png)


![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)
![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)
![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)
![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)